molecular formula C12H21NO4 B3367584 cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid CAS No. 1821781-02-5

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Katalognummer: B3367584
CAS-Nummer: 1821781-02-5
Molekulargewicht: 243.3 g/mol
InChI-Schlüssel: LTNNUMKAWAGPIS-BDAKNGLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid (CAS: 187752-72-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methyl substituent at the 4-position. Its molecular formula is C₁₂H₂₁NO₄, with a molecular weight of 243.30 g/mol. The Boc group enhances solubility in organic solvents and stabilizes the amine during synthetic processes, while the methyl group contributes to steric and electronic effects. This compound is widely used as a chiral building block in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics .

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNNUMKAWAGPIS-BDAKNGLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN([C@@H](C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 4-methylpiperidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of 4-methylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used for Boc deprotection.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

    Substitution: Deprotected amine derivatives.

Wissenschaftliche Forschungsanwendungen

Structure and Formula

  • Molecular Formula : C₁₂H₂₁NO₄
  • Molecular Weight : 243.30 g/mol
  • Key Functional Groups : Piperidine ring, carboxylic acid, and Boc group

Synthesis Overview

The synthesis of cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid generally involves:

  • Formation of the piperidine ring through cyclization.
  • Introduction of the methyl group at the 4-position via alkylation.
  • Protection of the amine group using Boc-Cl.
  • Carboxylation at the 2-position.

This multi-step process allows for selective functionalization while maintaining structural integrity, crucial for pharmaceutical applications.

Medicinal Chemistry

Cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid serves as a precursor in synthesizing various biologically active compounds. Its applications include:

  • Anticonvulsant Agents : Used as an intermediate in synthesizing selective histamine H3 receptor antagonists, which have potential applications in treating allergies and sleep disorders.
  • CNS Active Compounds : The compound is explored for its role in developing drugs targeting the central nervous system (CNS), including analgesics and anxiolytics .

Material Science

Emerging research indicates potential applications of Boc-4-methyl-pipecolinic acid derivatives in material science:

  • Self-Assembling Structures : Studies have demonstrated the self-assembly behavior of amphiphiles derived from this compound, suggesting their use in drug delivery systems and nanotechnology.

While specific biological activity data for cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is limited, related piperidine derivatives have shown significant biological properties:

Table 1: Comparison of Biological Activities of Piperidine Derivatives

Compound NameBiological ActivityMIC (µg/mL)
Cis-1-(Boc)-4-methylpiperidine-2-carboxylic acidAntimicrobial (potential)TBD
4-Methylpiperidine-3-carboxylic acidAntibacterial0.025
1-(Boc)-3-methylpiperidine-2-carboxylic acidCNS activity (potential)TBD

Note: TBD indicates that specific data for this compound is currently unavailable.

Case Study 1: Synthesis of Histamine H3 Receptor Antagonists

In a study focused on developing novel antihistamines, cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid was utilized as a key intermediate. The resulting compounds demonstrated enhanced potency and selectivity against histamine receptors, showcasing its utility in pharmaceutical development .

Case Study 2: Self-Assembling Amphiphiles

Research into the self-assembly properties of Boc-4-methyl-pipecolinic acid-based amphiphiles revealed their potential for creating drug delivery vehicles. These materials exhibited unique structural properties that could be harnessed for targeted therapies in cancer treatment.

Wirkmechanismus

The mechanism of action of cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The tert-butoxycarbonyl group stabilizes the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various chemical transformations, targeting specific molecular pathways and interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

Compound Name CAS Number Substituents Key Differences vs. Target Compound
cis-1-((Benzyloxy)carbonyl)-3-(trifluoromethyl)piperidine-2-carboxylic acid 1951444-39-5 Z-group (benzyloxycarbonyl), CF₃ Z-group less stable than Boc; CF₃ increases electronegativity and metabolic resistance
cis-1-(tert-Butoxycarbonyl)-3-hydroxypiperidine-4-carboxylic acid 206111-42-4 Boc, 3-OH Hydroxyl group enhances polarity and hydrogen bonding; reduced lipophilicity compared to methyl
1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid N/A Boc, 4-isopropyl Bulkier isopropyl group increases steric hindrance, affecting receptor binding

Ring Size and Functional Group Comparisons

Compound Name CAS Number Core Structure Key Differences vs. Target Compound
cis-N-Boc-4-hydroxy-L-proline 87691-27-8 Pyrrolidine 5-membered ring (vs. 6-membered piperidine); hydroxyl group in proline enhances peptide stability
cis-1-tert-butoxycarbonyl-4-methyl-pyrrolidine-2-carboxylic acid 1233520-91-6 Pyrrolidine Smaller ring increases conformational strain; methyl position alters spatial orientation

Electronic and Physicochemical Properties

  • Electron-Withdrawing Groups : Fluorinated analogs like cis-1-(tert-butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS: 586375-35-1) exhibit higher polarity and metabolic stability due to fluorine’s electronegativity, contrasting with the methyl group’s lipophilic nature .
  • Molecular Weight: Compounds like C₁₃H₂₁NO₄ (CAS: 1262396-32-6) have marginally higher molecular weights (255.31 vs. 243.30), impacting solubility and crystallization behavior .

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., Boc-group integration at δ 1.4 ppm) and cis stereochemistry via coupling constants (J = 8–12 Hz for adjacent protons) .
  • IR spectroscopy : Carboxylic acid C=O stretch (≈1700 cm⁻¹) and Boc-group carbonyl (≈1680 cm⁻¹) verify functional groups.
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>95%) and detect hydrolyzed Boc byproducts .

What strategies mitigate Boc-group deprotection during downstream derivatization reactions?

Advanced Research Focus
The Boc group is acid-labile; stability during reactions requires:

  • pH control : Maintain neutral to mildly acidic conditions (pH 4–6) to avoid premature cleavage.
  • Temperature modulation : Limit reactions to ≤50°C in acidic media.
  • Alternative coupling reagents : Use EDC/HOBt instead of TFA for amide bond formation to preserve Boc .
  • Real-time monitoring : Track Boc integrity via in situ IR or LC-MS .

How should researchers handle and store this compound to ensure long-term stability?

Q. Basic Research Focus

  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis/oxidation .
  • Handling : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319) and work in fume hoods to avoid inhalation (H335) .
  • Solubility : Dissolve in DMSO or dichloromethane for reactions; avoid prolonged exposure to protic solvents (e.g., MeOH) .

How can computational modeling guide the design of analogs with enhanced bioactivity?

Q. Advanced Research Focus

  • Docking studies : Use AutoDock Vina to predict binding affinity to targets (e.g., enzymes or receptors) by modeling the carboxylic acid and Boc group’s interactions .
  • QSAR analysis : Correlate substituent effects (e.g., methyl group position) with activity using Hammett σ values or molecular descriptors .
  • MD simulations : Assess conformational flexibility in physiological conditions (CHARMM force fields) to optimize pharmacokinetics .

What experimental approaches validate the compound’s role in medicinal chemistry workflows?

Q. Advanced Research Focus

  • In vitro assays : Test inhibitory activity against proteases or kinases using fluorescence-based assays (e.g., FRET substrates) .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify degradation via LC-MS/MS to estimate half-life .
  • Toxicity screening : Use zebrafish embryos or HEK293 cells to assess acute toxicity (IC₅₀) and selectivity .

How do researchers address low yields in the final hydrolysis step of the synthesis?

Advanced Research Focus
Low yields often stem from incomplete nitrile hydrolysis or Boc degradation. Mitigation strategies:

  • Stepwise quenching : Neutralize excess HCl with NaHCO₃ before isolating the product to minimize acid exposure .
  • Catalytic additives : Introduce phase-transfer catalysts (e.g., TBAB) to enhance reagent mixing in biphasic systems .
  • Alternative conditions : Explore enzymatic hydrolysis (nitrilase) under mild pH/temperature for higher selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.